![molecular formula C9H9N3O4 B14390239 Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester CAS No. 88692-96-0](/img/structure/B14390239.png)
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarboxylic acid moiety and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with a nitrophenyl derivative under specific conditions. One common method is the condensation reaction between hydrazinecarboxylic acid and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinecarboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler analog without the nitrophenyl group.
Hydrazinecarboxylic acid, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
(4-Nitrophenyl)hydrazine: Contains the nitrophenyl group but lacks the ester functionality.
Uniqueness
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester is unique due to the combination of the hydrazinecarboxylic acid moiety and the nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88692-96-0 |
|---|---|
Formule moléculaire |
C9H9N3O4 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
methyl N-[(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) |
Clé InChI |
BOHLDNPMHREUCY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)

![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
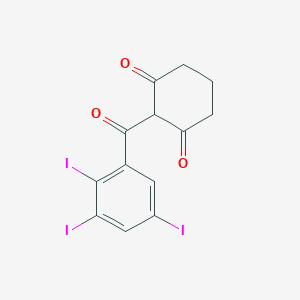
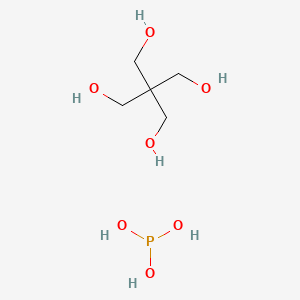
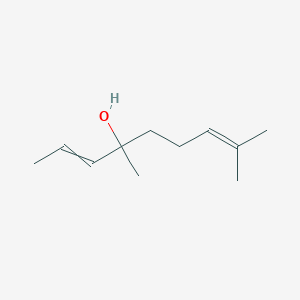
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

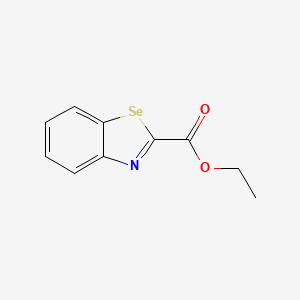
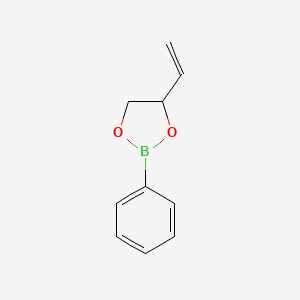
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
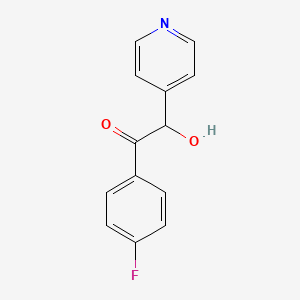

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
